molecular formula C12H14N2O2 B594487 3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline CAS No. 1300031-61-1

3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline

Cat. No.: B594487
CAS No.: 1300031-61-1
M. Wt: 218.256
InChI Key: WHLKGQGVQDAOJM-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring and the methyloxyphenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethylisoxazol-4-yl)-4-methoxyaniline is unique due to the presence of both the dimethyl-isoxazole ring and the methyloxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1300031-61-1

Molecular Formula

C12H14N2O2

Molecular Weight

218.256

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methoxyaniline

InChI

InChI=1S/C12H14N2O2/c1-7-12(8(2)16-14-7)10-6-9(13)4-5-11(10)15-3/h4-6H,13H2,1-3H3

InChI Key

WHLKGQGVQDAOJM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)C2=C(C=CC(=C2)N)OC

Synonyms

[3-(3,5-diMethyl-4-isoxazolyl)-4-(Methyloxy)phenyl]aMine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3,5-dimethyl-4-[2-(methoxy)-5-nitrophenyl]isoxazole (for a preparation see intermediate 3, 1.7 g, 6.85 mmol, 1 eq.) in ethanol (170 ml), was added Pd/C (10% on carbon, 85 mg) and the reaction was stirred under hydrogen for 4 h. AcOH (1.7 ml) was added and the reaction was hydrogenated for 20 h. After filtration, the solvent was evaporated in vacuo. The crude compound was dissolved into DCM and washed with saturated aqueous Sodium hydrogen carbonate, dried over Na2SO4, filtered and evaporated. The title compound was obtained as a red oil (1.38 g, 88%). GC/MS m/z: 218.
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85 mg
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88%

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